molecular formula C17H23N3O3 B2549691 (2,5-Dimethylfuran-3-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1210273-92-9

(2,5-Dimethylfuran-3-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Cat. No.: B2549691
CAS No.: 1210273-92-9
M. Wt: 317.389
InChI Key: CELZFGOSZAOTPW-UHFFFAOYSA-N
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Description

(2,5-Dimethylfuran-3-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H23N3O3 and its molecular weight is 317.389. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Compounds featuring structural elements such as oxadiazoles and piperidines have been synthesized and characterized, demonstrating the interest in these motifs for various applications. For instance, the synthesis and characterization of compounds like "[1-(3,5-Dimethyl-2,3-dihydro-isoxazole-4-sulfonyl)-piperidin-4-yl}-diphenyl-methanol" highlight the methodologies for creating complex molecules with potential biological activity, confirmed through spectroscopic techniques and X-ray diffraction studies (S. Naveen et al., 2015).

Antimicrobial Activities

Research into the biological activities of compounds containing oxadiazole and piperidine units has shown promising results, particularly in the realm of antimicrobial activity. For example, the study on "Synthesis, Spectral Analysis and Biological Evaluation of 5-Substituted 1,3,4-Oxadiazole-2-yl-4-(Piperidin-1-ylsulfonyl)Benzyl Sulfide" explored the antimicrobial properties of newly synthesized compounds, revealing the significance of these moieties in developing potential therapeutic agents (H. Khalid et al., 2016).

Molecular Interaction Studies

The molecular interaction and binding affinities of compounds with similar structures have been studied, providing insights into their potential mechanisms of action. For instance, the investigation into the antagonist interactions with cannabinoid receptors by compounds featuring piperidine and oxadiazole structures offers a foundation for understanding how modifications to these cores could influence biological activity and receptor affinity (J. Shim et al., 2002).

Structural Analysis and Activity Correlation

Further studies have conducted detailed structural analysis, such as Hirshfeld surface analysis, to correlate molecular structure with potential biological activity, emphasizing the importance of precise structural features for enhancing activity. Research like the synthesis and structural exploration of "(4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone" elucidates the relationship between molecular conformation and activity, underlining the utility of these structural units in medicinal chemistry (S. Benaka Prasad et al., 2018).

Properties

IUPAC Name

(2,5-dimethylfuran-3-yl)-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-10(2)15-18-19-16(23-15)13-5-7-20(8-6-13)17(21)14-9-11(3)22-12(14)4/h9-10,13H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CELZFGOSZAOTPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCC(CC2)C3=NN=C(O3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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